
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate
Description
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate is an organic compound featuring a piperazine ring linked to a phenoxy group via an acetoxyethyl ester moiety. These analogs are pivotal in medicinal chemistry, often serving as intermediates for bioactive molecules due to their hydrogen-bonding capacity, solubility profiles, and conformational flexibility .
Properties
Molecular Formula |
C14H20N2O3 |
---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 2-(4-piperazin-1-ylphenoxy)acetate |
InChI |
InChI=1S/C14H20N2O3/c1-2-18-14(17)11-19-13-5-3-12(4-6-13)16-9-7-15-8-10-16/h3-6,15H,2,7-11H2,1H3 |
InChI Key |
QOUVAEKABQXCPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethyl 2-(4-piperazin-1-ylphenoxy)acetate
General Synthetic Strategy
The synthesis typically involves the nucleophilic substitution of a phenolic precursor with a piperazine derivative, followed by esterification or direct coupling to introduce the ethyl acetate group. The key steps often include:
- Formation of the phenoxy intermediate.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Esterification to yield the ethyl ester functionality.
Detailed Synthetic Routes
Reaction of Piperazine with Ethyl 2-(4-hydroxyphenoxy)acetate
One commonly reported method involves reacting piperazine with ethyl 2-(4-hydroxyphenoxy)acetate under acidic or basic conditions to form this compound. This reaction proceeds via nucleophilic substitution at the phenolic oxygen atom, where the piperazine nitrogen attacks the electrophilic center, displacing a leaving group or activating the phenol for substitution.
- Conditions: Acidic or basic medium, controlled temperature (typically 70–80°C).
- Solvents: Dimethylformamide (DMF) or ethyl acetate.
- Catalysts: Sometimes cesium carbonate (Cs2CO3) is employed to facilitate the reaction.
Multi-Step Synthesis Involving Protected Intermediates
In more complex synthetic schemes, the preparation involves:
Preparation of 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone: This intermediate is synthesized by reacting 4-hydroxyphenyl derivatives with piperazine under controlled conditions.
Nucleophilic Aromatic Substitution: The intermediate is then reacted with chlorinated nitropyridine or similar electrophiles in the presence of Cs2CO3 in DMF at 70–80°C to form a substituted piperazine-phenoxy compound.
Reduction and Purification: The nitro group is reduced using tin(II) chloride dihydrate (SnCl2·2H2O) in ethyl acetate at room temperature to yield the amine derivative. Purification is performed by column chromatography using ethyl acetate/petroleum ether solvent systems.
Final Esterification: The amine-containing intermediate is then esterified or reacted with ethyl acetate derivatives to afford this compound.
Continuous Flow and Industrial Optimization
For industrial-scale synthesis, continuous flow reactors have been suggested to improve efficiency and yield by allowing precise control over reaction parameters such as temperature, pressure, and reactant concentration. This method reduces reaction times and enhances product purity.
Purification and Characterization
- Purification: Column chromatography using a mixture of ethyl acetate and petroleum ether is the standard method to purify the crude product, achieving yields around 70–78%.
- Characterization: The compound is characterized by ^1H NMR spectroscopy, showing characteristic signals for aromatic protons, piperazine ring hydrogens, and ethyl ester groups. High-resolution mass spectrometry (HRMS) confirms the molecular weight consistent with the formula C13H18N2O3 (approximate molecular weight 265.34 g/mol).
Summary Table of Preparation Methods
Step | Reaction Type | Reagents/Conditions | Solvent | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Nucleophilic substitution | Piperazine + Ethyl 2-(4-hydroxyphenoxy)acetate, acid/base catalyst | DMF, ethyl acetate | 70–78 | Cs2CO3 used as base; temp 70–80°C |
2 | Aromatic substitution & coupling | 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone + chlorinated nitropyridine, Cs2CO3 | DMF | ~75 | Reaction monitored by TLC; 3–4 hours reaction |
3 | Reduction | SnCl2·2H2O in ethyl acetate, room temp | Ethyl acetate | 70 | Converts nitro to amine group |
4 | Purification | Column chromatography (ethyl acetate/petroleum ether) | N/A | N/A | Final product purity >95% |
5 | Industrial optimization | Continuous flow reactors, controlled parameters | Variable | Improved | Enhances yield and efficiency |
Research Results and Applications
This compound has been studied for its biological activities, including antimicrobial and antiviral effects, and its potential as an acetylcholinesterase inhibitor with applications in neurodegenerative disease treatment. The synthetic accessibility of this compound allows for structural modifications to optimize pharmacological properties.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be functionalized with different substituents.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: this compound hydrolysis yields 4-piperazin-1-ylphenol and ethanol.
Reduction: Reduction of the ester group results in the formation of 2-(4-piperazin-1-ylphenoxy)ethanol.
Substitution: Substitution reactions on the piperazine ring can yield various derivatives depending on the substituents used.
Scientific Research Applications
Ethyl 2-(4-piperazin-1-ylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions due to the presence of the piperazine ring.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(4-piperazin-1-ylphenoxy)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between Ethyl 2-(4-piperazin-1-ylphenoxy)acetate and related compounds from the evidence:
Notes:
Physicochemical Properties
While direct data for this compound are unavailable, properties of analogous compounds provide insights:
Key Observations:
- Piperazine derivatives () generally exhibit higher hydrogen-bond acceptor counts than piperidine analogs (), correlating with improved aqueous solubility.
- Methoxy groups () increase lipophilicity (Log P), whereas oxime moieties () introduce polar interactions, balancing solubility and membrane permeability.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.